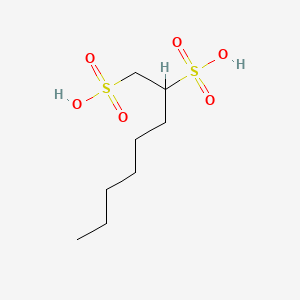

1,2-Octanedisulfonic acid

Description

Contextualization within the Class of Disulfonic Acids

1,2-Octanedisulfonic acid is a member of the disulfonic acid family, which are organic compounds containing two sulfonic acid functional groups (-SO₃H). Sulfonic acids, in general, are known for their strong acidic properties, often being millions of times stronger than their corresponding carboxylic acids. wikipedia.org This pronounced acidity is a key characteristic that defines their chemical behavior and utility.

Disulfonic acids can be broadly categorized based on the relative positions of their two sulfonic acid groups on the carbon skeleton. In the case of this compound, the two sulfonic acid groups are attached to adjacent carbon atoms, a configuration known as vicinal. This specific arrangement influences the molecule's stereochemistry and reactivity in ways that differ from isomers where the sulfonic acid groups are more distant.

The presence of a relatively long eight-carbon (octane) chain imparts a degree of lipophilicity to the molecule, which, combined with the highly polar sulfonic acid groups, suggests potential surfactant properties. This amphiphilic nature is a common feature of long-chain sulfonic acids and their salts, which are widely used as detergents and in various industrial applications. sigmaaldrich.comsigmaaldrich.com

Historical Trajectory and Evolution of Research on Vicinal Disulfonic Acids

The study of sulfonic acids has a rich history dating back to the 19th century, with much of the early focus being on aromatic sulfonic acids due to their importance in the dye industry. The sulfonation of aromatic compounds was a well-established industrial process. wikipedia.org Research into disulfonic acids also has historical roots, with early 20th-century studies exploring the stereochemistry of complex molecules like diphenyl-2,2'-disulfonic acid. acs.org

The synthesis of vicinal disulfonic acids, particularly on aliphatic chains, has been a more challenging endeavor. General methods for preparing alkylsulfonic acids include the sulfoxidation of alkanes and the addition of bisulfite to alkenes. wikipedia.org However, achieving controlled vicinal disulfonation has been a subject of ongoing research. The synthesis of related vicinal compounds, such as vicinal diamines and diols, has seen significant advancements, offering potential strategic insights for the synthesis of vicinal disulfonic acids. nih.govnih.gov The development of methods for the controlled oxidation of thiols and other sulfur-containing precursors has also contributed to the accessibility of various organosulfur compounds.

Current Scientific Landscape and Emerging Research Opportunities for this compound

The current scientific landscape for this compound and related compounds is characterized by an exploration of their utility in advanced materials and catalysis. Sulfonic acid groups are known to be effective in creating solid acid catalysts, which are environmentally advantageous over liquid acids. nih.gov The incorporation of sulfonic acid functionalities into polymers has also been a fruitful area of research, leading to the development of materials with unique ion-exchange and conductive properties. rsc.org

For this compound specifically, its properties suggest several avenues for future research. Its potential as a chelating agent for metal ions opens up possibilities for its use in catalysis and materials science. ontosight.ai The vicinal arrangement of the sulfonic acid groups could lead to unique coordination complexes with metal centers.

Furthermore, the surfactant properties inherent to its structure suggest potential applications in formulations, such as detergents and emulsifiers. ontosight.ai There is also growing interest in the biological activities of various organosulfur compounds, and while the specific biological role of this compound is not yet well-defined, the broader class of sulfonic acids has been investigated for various therapeutic applications. nih.gov The study of long-chain functionalized molecules, including those with vicinal functional groups, continues to be an active area of research, with potential applications in areas ranging from materials science to biochemistry. nih.govnih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₈O₆S₂ | nih.gov |

| Molecular Weight | 274.36 g/mol | nih.gov |

| Appearance | White, crystalline solid | ontosight.ai |

| Melting Point | 108-110 °C | ontosight.ai |

| Boiling Point | Decomposes at high temperatures | ontosight.ai |

| Solubility | Soluble in water and organic solvents | ontosight.ai |

| pKa₁ | 0.71 | ontosight.ai |

| pKa₂ | 1.94 | ontosight.ai |

Table 2: Compound Identifiers for this compound

| Identifier | Value | Source |

| InChI | InChI=1S/C8H18O6S2/c1-2-3-4-5-6-8(16(12,13)14)7-15(9,10)11/h8H,2-7H2,1H3,(H,9,10,11)(H,12,13,14) | nih.gov |

| InChIKey | QZQALQWPHXLKSP-UHFFFAOYSA-N | nih.gov |

| SMILES | CCCCCCC(CS(=O)(=O)O)S(=O)(=O)O | nih.gov |

Structure

3D Structure

Propriétés

Numéro CAS |

113669-58-2 |

|---|---|

Formule moléculaire |

C8H18O6S2 |

Poids moléculaire |

274.4 g/mol |

Nom IUPAC |

octane-1,2-disulfonic acid |

InChI |

InChI=1S/C8H18O6S2/c1-2-3-4-5-6-8(16(12,13)14)7-15(9,10)11/h8H,2-7H2,1H3,(H,9,10,11)(H,12,13,14) |

Clé InChI |

QZQALQWPHXLKSP-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCC(CS(=O)(=O)O)S(=O)(=O)O |

Origine du produit |

United States |

Advanced Synthetic Methodologies for 1,2 Octanedisulfonic Acid

Mechanistic Investigations of C-S Bond Formation in Disulfonation Reactions

The formation of two carbon-sulfur (C-S) bonds on adjacent carbon atoms is the key step in synthesizing 1,2-octanedisulfonic acid from its alkene precursor, 1-octene (B94956). Mechanistic studies are crucial for understanding and optimizing this transformation.

A prominent pathway for the vicinal functionalization of alkenes involves the electrophilic addition of a sulfenyl group, leading to a chiral thiiranium ion intermediate. nih.gov This three-membered ring is highly reactive and susceptible to stereospecific ring-opening by a nucleophile, which results in an anti-1,2-sulfenofunctionalized product. nih.gov While this typically describes monosulfenylation, a subsequent oxidation and sulfonation of the second carbon would be required to form the disulfonic acid.

Direct disulfonation mechanisms are less commonly detailed, but analogous reactions provide insight. For instance, computational studies on the electrochemical formation of C-S bonds from CO2 and sulfite (B76179) (SO32-) on copper catalysts have identified that a surface-bound electrophilic intermediate (*CHOH) is attacked by the nucleophilic sulfite. chemrxiv.orgchemrxiv.org A similar mechanism can be posited for the disulfonation of 1-octene, where an initial electrophilic attack by a sulfur-based reagent forms a carbocation or a bridged intermediate, which is then trapped by a sulfur nucleophile. The specific nature of the intermediates and transition states is highly dependent on the reagents and catalysts employed.

Mechanistic proposals for C-S bond formation also include palladium-catalyzed cross-coupling reactions and pathways involving radical intermediates. nih.govresearchgate.net Kinetic experiments in some C-S bond-forming reactions have helped determine the reaction order for reagents and catalysts, shedding light on the species involved in the rate-determining step. nih.gov

Development of Novel Reagent Systems and Catalytic Approaches for this compound Synthesis

The synthesis of alkane sulfonic acids can be broadly achieved through the oxidation of corresponding alkyl sulfur compounds (like thiols or disulfides), the addition of a sulfonyl group to a carbon framework, or the manipulation of an existing sulfonic acid. byjus.com For this compound, methods starting from 1-octene are of primary interest.

One established method for preparing alkane sulfonic acids involves the oxidation of alkanethiols or dialkyl disulfides in an aqueous phase using nitric acid and bromine. google.com To produce this compound via this route, a precursor like 1,2-octanedithiol (B13792572) would be required.

More direct approaches focus on the difunctionalization of 1-octene. Catalytic systems are central to modern synthetic efforts. While direct catalytic disulfonation of alkenes is not widely reported, related functionalizations of 1-octene highlight potential catalytic strategies. These include:

Hydroformylation: Rhodium(I) complexes with water-soluble disulfonated α-diimine ligands have been used as catalyst precursors for the aqueous biphasic hydroformylation of 1-octene, demonstrating high conversion rates. researchgate.net This process yields aldehydes that could be further functionalized.

Epoxidation: Titania-supported sulfonated coal has been used as a heterogeneous catalyst for the epoxidation of 1-octene with aqueous hydrogen peroxide. unmul.ac.id The resulting 1,2-epoxyoctane (B1223023) is a key intermediate that can be ring-opened by sulfite or other sulfur nucleophiles to install the sulfonate groups.

Sulfonation using Vilsmeier-Haack type reagents: Aromatic compounds can be sulfonated using Vilsmeier-Haack reagents (e.g., DMF/SOCl2) in the presence of sodium bisulfite (NaHSO3). semanticscholar.org Adapting such systems for alkenes like 1-octene could offer a novel synthetic route.

Novel catalyst development also includes nanostructured materials. For example, a nano-sized glycoluril (B30988) derivative with sulfonic acid tags has been shown to be an effective and reusable catalyst for various organic syntheses in water. rsc.org

| Catalyst System | Substrate | Reaction Type | Key Finding | Reference |

| [Rh(DADs-R)(COD)] | 1-Octene | Aqueous Biphasic Hydroformylation | High conversion and good selectivity for aldehydes. Catalyst is reusable. | researchgate.net |

| Titania Supported Sulfonated Coal | 1-Octene | Epoxidation | Effective heterogeneous catalyst for producing 1,2-epoxyoctane with H2O2. | unmul.ac.id |

| (DMF/POCl3)/NaHSO3 | Aromatic Amines/Phenols | Sulfonation | Efficient sulfonation under mild, conventional conditions. | semanticscholar.org |

Stereoselective Synthesis of this compound and Related Chiral Analogues

When the two sulfonate groups are added to 1-octene, a chiral center is created at the C2 position. Controlling the stereochemistry of this center is a significant goal, leading to enantiomerically pure or enriched products.

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This is typically achieved using chiral catalysts. In the context of forming 1,2-disubstituted alkanes from alkenes, significant progress has been made in enantioselective catalysis.

A key strategy is the enantioselective sulfenofunctionalization of alkenes. nih.gov This approach utilizes a chiral Lewis base or a chiral Brønsted acid catalyst to control the formation and reaction of the intermediate thiiranium ion. nih.gov For example, Denmark and co-workers developed a catalytic, enantioselective sulfenylation where an enantioenriched thiiranium ion is trapped by a nucleophile. nih.gov

The development of chiral disulfonate catalysts has also been a major advance. Chiral 1,1'-binaphthyl-2,2'-disulfonic acid (BINSA) and its derivatives have been used as highly effective Brønsted acid catalysts in various enantioselective reactions. acs.orgacs.org Hybrid catalysts combining a metal complex like Cp*Rh(III) with a chiral disulfonate anion have been shown to efficiently control enantioselectivity in C-H bond functionalization reactions, a principle that could be extended to alkene functionalization. core.ac.ukresearchgate.net

| Catalytic System | Reaction Type | Enantioselectivity | Key Feature | Reference |

| Chiral Lewis Base | Sulfenofunctionalization | High (e.g., 92:8 er) | Catalytic generation and capture of a chiral thiiranium ion intermediate. | nih.gov |

| Chiral BINSA / 2,6-diarylpyridine | Mannich-type reaction | High | Acts as a chiral Brønsted acid-base combined organocatalyst. | acs.org |

| [Cp*RhLN][chiral-BINSate] | C-H Conjugate Addition | Good (up to 95:5 er) | Chiral organic anion controls enantioselectivity of the metal catalyst. | core.ac.ukresearchgate.net |

Diastereoselective synthesis is relevant when multiple chiral centers are formed or when a new chiral center is formed in a molecule that already contains one. For this compound itself, only one stereocenter is created. However, for related chiral analogues (e.g., starting from a chiral alkene), diastereoselectivity becomes critical.

Methodologies for the diastereoselective synthesis of related structures, such as polysubstituted tetrahydropyrans, often rely on acid-mediated cyclization of carefully chosen precursors. uva.es The principles of stereocontrol in these reactions, often governed by the minimization of steric hindrance in transition states, are applicable to the synthesis of complex alkane derivatives. For example, the addition of nucleophiles to chiral N-acyliminium ions can proceed with high diastereoselectivity. chemistryviews.org The stereoselective synthesis of complex molecules often involves a sequence of reactions where each step's stereochemical outcome is carefully controlled. researchgate.net

Sustainable and Green Chemistry Principles in this compound Production Research

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. acs.orgresearchgate.net These principles are increasingly guiding research into the synthesis of sulfonic acids.

Key green chemistry strategies include:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. acs.org

Use of Catalysis: Employing catalytic reagents over stoichiometric ones to reduce waste. acs.org

Safer Solvents and Auxiliaries: Minimizing or replacing hazardous organic solvents with greener alternatives like water, or conducting reactions under solvent-free conditions. encyclopedia.pubmdpi.com

A major focus of green chemistry in sulfonic acid synthesis is the elimination of volatile and toxic organic solvents.

Solvent-Free Synthesis: Reactions can be performed by heating a mixture of solid reactants, sometimes with a solid catalyst. This approach has been successfully used for various condensation reactions catalyzed by solid acids. eurjchem.comsid.ir For example, a solvent-free, one-step method for creating sulfonic acid-functionalized mesoporous organosilica has been developed, yielding a highly active solid acid catalyst. rsc.org Such catalysts could potentially be used for the sulfonation of 1-octene in a solvent-free system.

Aqueous-Phase Synthesis: Water is an ideal green solvent due to its low cost, non-toxicity, and non-flammability. mdpi.com The challenge often lies in the low solubility of organic substrates like 1-octene. mdpi.com This can be overcome using biphasic systems, where the catalyst is dissolved in the aqueous phase and the organic substrate forms a second phase. This approach facilitates easy separation and recycling of the water-soluble catalyst. researchgate.net The synthesis of water-soluble ligands and catalysts, such as sulfonated phosphines or sulfonated diimines, is key to the success of aqueous-phase catalysis for functionalizing olefins like 1-octene. researchgate.netmdpi.com

Atom Economy and Waste Minimization Strategies in Disulfonic Acid Synthesis

In alignment with the principles of green chemistry, modern synthetic strategies for compounds like this compound place a strong emphasis on atom economy and the minimization of waste. colab.wssels-group.eu Atom economy is a theoretical measure of how many atoms from the starting materials are incorporated into the desired final product. scribd.com The goal is to design synthetic pathways where most, if not all, atoms of the reactants are found in the product, thus reducing the generation of byproducts and waste. rsc.org

Waste in chemical synthesis arises from several sources, including stoichiometric reagents that are consumed and not incorporated into the product, solvents, and energy-intensive purification processes. colab.ws For the synthesis of disulfonic acids, significant waste can be generated from spent acids, neutralization salts, and organic byproducts.

Key Strategies for Waste Minimization:

Catalytic Reagents: The use of catalytic rather than stoichiometric reagents is a cornerstone of green chemistry. colab.ws For example, in the oxidation of 1,2-octanedithiol, employing a catalyst like methyltrioxorhenium for hydrogen peroxide-mediated oxidation can offer high yields while using a substance that is regenerated and reused, thereby minimizing waste. rsc.org

Solvent Selection and Recycling: Many sulfonation reactions are conducted in organic solvents. Choosing environmentally benign solvents and implementing recycling protocols can drastically reduce the environmental footprint of the process. In some cases, reactions can be performed in water, which is a green solvent, or under solvent-free conditions. researchgate.net

Process Intensification: Advanced reactor technologies, such as microreactors, offer enhanced heat and mass transfer, allowing for better control over reaction conditions. This precise control can minimize the formation of side products, increase yield, and reduce waste. Falling film reactors are also used in industrial sulfonation to manage the high exothermicity of the reaction and improve product quality.

Byproduct Valorization: When byproducts are unavoidable, seeking applications for them can turn a waste stream into a value stream. For example, sodium sulfate (B86663), a common byproduct in neutralization steps, has applications in other industries. scribd.com

The following table provides a comparative analysis of the theoretical atom economy for different conceptual synthetic routes to this compound.

Interactive Data Table: Theoretical Atom Economy of Synthetic Routes to this compound

| Synthetic Route | Reaction Equation | Molecular Weight of Reactants ( g/mol ) | Molecular Weight of Product ( g/mol ) | Theoretical Atom Economy (%) |

| Addition to Alkene | C₈H₁₆ + 2SO₃ → C₈H₁₆(SO₃H)₂ | 112.21 + 2(80.06) = 272.33 | 274.36* | ~100% |

| Oxidation of Dithiol | C₈H₁₈S₂ + 6[O] → C₈H₁₈S₂O₆ | 178.38 + 6(16.00) = 274.38** | 274.36 | ~100% |

| From Epoxide | C₈H₁₆O + Na₂SO₃ → Intermediate; then Oxidation | Complex, multi-step | 274.36 | Lower due to multiple reagents and salt formation |

*Note: The slight discrepancy in mass is due to the addition of two hydrogen atoms from a subsequent hydrolysis step, which is not explicitly shown in the simplified equation. The theoretical atom economy is exceptionally high for this addition reaction. **Note: The oxidizing agent (e.g., H₂O₂) is not fully incorporated into the final product, which lowers the practical atom economy. The value here represents the ideal incorporation of oxygen atoms.

The addition of sulfur trioxide to 1-octene represents the most atom-economical route in theory, as all atoms of the reactants are incorporated into the final product structure. google.com However, this reaction can be difficult to control and may lead to unwanted byproducts. The oxidation of 1,2-octanedithiol is also highly atom-economical if an oxidant like oxygen or hydrogen peroxide is used, where the byproduct is water. rsc.org Routes involving salt intermediates, such as the reaction of an epoxide with sodium sulfite, tend to have a lower atom economy due to the formation of inorganic salt byproducts that are not part of the final molecule. scribd.com Therefore, a holistic assessment of a synthetic route must consider not only the atom economy but also the reaction yield, energy consumption, and the environmental impact of all materials used.

Reaction Mechanisms and Mechanistic Organic Chemistry of 1,2 Octanedisulfonic Acid

Electrophilic and Nucleophilic Reaction Pathways of 1,2-Octanedisulfonic Acid

The reactivity of this compound is dominated by the two sulfonic acid groups (-SO₃H). These groups are strongly electron-withdrawing, which influences the electron density of the octane (B31449) backbone.

Electrophilic Reactions: The sulfonic acid groups themselves are not typically subject to electrophilic attack due to their low electron density. However, the alkyl chain could theoretically undergo electrophilic substitution under harsh conditions, though the strong deactivating effect of the two adjacent sulfonate groups makes this highly unfavorable. More relevant is the role of the sulfonic acid as a potential leaving group in certain reactions.

Nucleophilic Reactions: The primary site for nucleophilic attack on this compound is the carbon atoms to which the sulfonic acid groups are attached. The sulfonate group (R-SO₃⁻) is an excellent leaving group, analogous to a tosylate or mesylate. Therefore, nucleophilic substitution reactions can be expected to occur at the C-1 and C-2 positions.

These reactions would likely proceed via an SN2 mechanism, especially with strong nucleophiles. The stereochemistry of such reactions would result in an inversion of configuration at the reacting carbon center. The presence of two adjacent leaving groups could potentially lead to sequential substitutions or even elimination reactions, depending on the reaction conditions and the nature of the nucleophile.

Ionic liquids containing nucleophilic anions such as halides ([bmim][X], where X = Cl, Br, I) have been shown to be effective reagents for the nucleophilic substitution of sulfonate esters, a reaction class to which derivatives of this compound would belong. organic-chemistry.org This method is noted for its environmental benefits as it often requires no additional solvent. organic-chemistry.org

Elucidation of Reaction Intermediates and Transition State Structures

For an Sₙ2 nucleophilic substitution reaction, the transition state would involve a pentacoordinate carbon atom, where the incoming nucleophile and the departing sulfonate group are in apical positions. The three other substituents on the carbon would lie on a plane.

In the case of elimination reactions (E2), which would compete with substitution, particularly with bulky or strongly basic nucleophiles, the transition state would involve the simultaneous abstraction of a proton from a carbon adjacent to the C-S bond and the departure of the sulfonate leaving group.

Computational chemistry would be a valuable tool to model these transition states and determine their geometries and energies. Such studies have been performed for other reactions involving sulfonate groups and have provided significant insights into the reaction pathways.

Kinetic and Thermodynamic Profiling of this compound Transformations

Quantitative kinetic and thermodynamic data for the reactions of this compound are scarce. However, some general principles can be applied.

Kinetics: The rates of nucleophilic substitution reactions involving this compound would be influenced by several factors:

Nature of the Nucleophile: Stronger nucleophiles would lead to faster reaction rates.

Solvent: Polar aprotic solvents would favor Sₙ2 reactions.

Temperature: Higher temperatures generally increase reaction rates.

The kinetics of hydrolysis of other sulfonated compounds have been studied. For instance, the acid hydrolysis of fucosylated glycosaminoglycan, which involves the cleavage of sulfate (B86663) esters, was found to follow first-order kinetics. mdpi.com A similar kinetic profile could be anticipated for the hydrolysis of this compound under certain conditions.

Thermodynamics: The thermodynamic favorability of a reaction involving this compound would depend on the relative stability of the reactants and products. The conversion of the sulfonic acid to a sulfonate ester, for example, is a common reaction. wikipedia.org The subsequent substitution of the sulfonate group by a nucleophile is often thermodynamically favorable due to the high stability of the sulfonate anion as a leaving group.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₈O₆S₂ | ontosight.ainih.gov |

| Molecular Weight | 274.36 g/mol | nih.gov |

| Melting Point | 108-110°C | ontosight.ai |

| pKa₁ | 0.71 | ontosight.ai |

| pKa₂ | 1.94 | ontosight.ai |

| Solubility | Soluble in water and organic solvents. | ontosight.ai |

Note: This data is based on available chemical database information.

Investigations into the Redox Chemistry of this compound Moieties

The sulfur atoms in the sulfonic acid groups of this compound are in their highest oxidation state (+6). Therefore, the sulfonic acid groups themselves are not readily oxidized further.

Reduction: The reduction of sulfonic acids is possible but generally requires strong reducing agents. The products of reduction can vary depending on the reaction conditions and the reducing agent used. Potential reduction products could include sulfinic acids, disulfides, or even thiols.

While specific studies on the redox chemistry of this compound are not available, research on other organosulfur compounds provides some context. For instance, humic acids, which contain sulfur functional groups, have been shown to act as reductants for certain pollutants. nih.gov This suggests that under specific environmental or synthetic conditions, the sulfur in a sulfonic acid could participate in redox processes.

Studies on the Hydrolytic and Solvolytic Reaction Behavior

Sulfonic acids are generally stable to hydrolysis. However, under forcing conditions, such as high temperatures in the presence of aqueous acid, the C-S bond can be cleaved. This is the reverse of the sulfonation reaction. wikipedia.org

Hydrolysis: The hydrolysis of this compound would likely require heating in an acidic aqueous solution. The products would be octane-1,2-diol and sulfuric acid. The mechanism would involve the protonation of a sulfonate oxygen, followed by the attack of water on the carbon atom, with the departure of the sulfonic acid group.

Solvolysis: In a broader sense, solvolysis reactions involve the reaction of the substrate with the solvent. For this compound, solvolysis in an alcohol (alcoholysis) could lead to the formation of ethers, again with the sulfonic acid group acting as a leaving group. The solvolysis of a related compound, 1,2-dimethylpropyl p-toluenesulfonate, in acetic acid is known to produce a mixture of alkene and substitution products. sigmaaldrich.com A similar outcome could be expected for derivatives of this compound.

The rate of hydrolysis can be significantly influenced by the structure of the molecule. For example, studies on the hydrolysis of perfluorinated amides have shown that steric effects can play a significant role in the reaction rate. scholaris.ca

Derivatization Strategies and Functional Analogues of 1,2 Octanedisulfonic Acid

Synthesis and Characterization of Metal Salts of 1,2-Octanedisulfonic Acid (e.g., Disodium (B8443419) Salt)

The synthesis of metal salts of this compound, particularly the disodium salt, is a key derivatization strategy. One documented method involves the reaction of 1-octene (B94956) with sodium bisulfite, initiated by a free radical initiator like t-butyl perbenzoate in a mixture of citric acid and phosphoric acid. google.com This process yields the disodium 1,2-octanedisulfonate. google.com Another synthetic approach involves the addition of chlorosulfonic acid to 1,2-alkanediols to produce disodium 1,2-alkanedisulfates. researchgate.netresearchgate.net An alternative synthesis utilizes a trimethylamine:sulfur dioxide complex in anhydrous pyridine, followed by a workup with sodium hydroxide. researchgate.net This method is noted to produce a crude product with fewer inorganic impurities. researchgate.net

The characterization of these salts often involves analyzing their micellar properties in aqueous solutions. researchgate.net Techniques such as solution conductance measurements and counterion activity measurements are employed to determine critical micelle concentrations (cmc's) and the apparent degrees of counterion binding. researchgate.net These studies indicate that the presence of the second headgroup in the disulfate form has a significant impact on the micelles formed compared to their monosulfate counterparts. researchgate.net

Interactive Data Table: Properties of this compound and its Sodium Salt

| Property | This compound | Disodium 1,2-Octanedisulfonate |

| Molecular Formula | C₈H₁₈O₆S₂ nih.gov | C₈H₁₆Na₂O₆S₂ |

| Molecular Weight | 274.36 g/mol nih.gov | 318.30 g/mol |

| Appearance | White, crystalline solid ontosight.ai | Data not available |

| Solubility | Soluble in water and organic solvents ontosight.ai | Data not available |

| pKa | 0.71 and 1.94 (for the two sulfonic acid groups) ontosight.ai | Not applicable |

Functionalization via Esterification and Amidation of Sulfonic Acid Groups

The sulfonic acid groups of this compound are prime targets for functionalization through esterification and amidation, yielding a variety of derivatives with tailored properties.

Esterification:

The conversion of sulfonic acids to their corresponding esters can be achieved through several established methods. The Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, provides a foundational mechanism. organic-chemistry.org This equilibrium-driven process can be pushed towards the ester product by removing water or using an excess of the alcohol. organic-chemistry.org For substrates that are sensitive to strong acids, the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), offers a milder alternative. commonorganicchemistry.comorgsyn.org Other methods include reaction with acid chlorides (formed, for example, using thionyl chloride) or alkylation with reagents like iodomethane. commonorganicchemistry.comlibretexts.org

Amidation:

The formation of sulfonamides from sulfonic acids and amines is a crucial transformation. Direct reaction is often challenging due to acid-base interactions. fishersci.it A common strategy involves first converting the sulfonic acid to a more reactive species, such as a sulfonyl chloride. masterorganicchemistry.com This activated intermediate readily reacts with primary or secondary amines to form the corresponding sulfonamide. fishersci.itmasterorganicchemistry.com The reaction is typically carried out in an aprotic solvent in the presence of a base. fishersci.it Peptide coupling reagents, originally developed for peptide synthesis, can also be adapted for amide bond formation under neutral conditions. masterorganicchemistry.com These reagents form highly activated esters that subsequently react with amines. masterorganicchemistry.com

Structural Modifications of the Octane (B31449) Backbone for Tailored Reactivity

Altering the eight-carbon chain of this compound presents a pathway to fine-tune its chemical reactivity and physical properties. While specific examples of modifications to the octane backbone of this particular compound are not extensively detailed in the provided search results, general principles of organic synthesis allow for hypothetical modifications. These could include the introduction of unsaturation (double or triple bonds), branching, or the incorporation of cyclic moieties within the chain. Such changes would influence the molecule's hydrophobicity, steric hindrance, and electronic effects, thereby impacting its performance in various applications.

Design and Synthesis of Gemini Sulfonic Acid Analogues and Poly-sulfonic Acid Derivatives

The concept of "Gemini" surfactants, which feature two hydrophilic head groups and two hydrophobic tails connected by a spacer, can be extended to sulfonic acid chemistry. While the synthesis of a direct Gemini analogue of this compound is not explicitly described, the synthesis of disodium 1,2-alkanedisulfates from 1,2-alkanediols demonstrates the creation of molecules with two closely spaced sulfonate groups, which can be considered a form of a two-headed surfactant. researchgate.netresearchgate.net

The creation of poly-sulfonic acid derivatives is another area of interest. These polymers contain multiple sulfonic acid groups along their chains. Commercially available examples include poly(vinylsulfonic acid, sodium salt) and poly(4-styrenesulfonic acid). sigmaaldrich.com While the direct polymerization of this compound is not detailed, its structural motifs could potentially be incorporated into larger polymer backbones. scipoly.com

Research into Polymerization and Oligomerization Utilizing this compound as a Monomer or Crosslinker

The presence of two functional sulfonic acid groups suggests that this compound could potentially act as a monomer or a crosslinking agent in polymerization reactions. Dicarboxylic acids, for instance, are known to be effective crosslinking agents for hydrogels made from polymers like polyvinyl alcohol (PVA). researchgate.net The crosslinking occurs through esterification reactions between the carboxyl groups of the acid and the hydroxyl groups of the polymer. mdpi.com Similarly, the sulfonic acid groups of this compound could potentially undergo reactions to link polymer chains.

While the direct use of this compound in polymerization is not explicitly documented in the provided results, its mention in the context of producing electrically conductive organic polymers suggests a potential role in this field. googleapis.com Furthermore, the synthesis of polylactic acid (PLA), a biodegradable polymer, sometimes involves the use of various catalysts and initiators, and sulfonic acid group-containing compounds have been explored in this context. google.comasianpubs.org

Advanced Analytical Chemistry and Characterization Techniques for 1,2 Octanedisulfonic Acid

Chromatographic Techniques for High-Resolution Separation and Purity Assessment

Chromatography is indispensable for separating 1,2-octanedisulfonic acid from starting materials, by-products, or other components in a mixture. Given its highly polar and ionic nature, specialized methods are required for effective retention and separation on common stationary phases.

Development of Ion-Pair Chromatography Methods for Disulfonic Acids

Ion-pair chromatography (IPC) is a powerful variant of reverse-phase high-performance liquid chromatography (HPLC) used to separate ionic and highly polar compounds. spectrumchemical.comtechnologynetworks.com For disulfonic acids like this compound, which are strong acids and exist as anions in typical aqueous mobile phases, IPC is particularly suitable.

The core principle of IPC involves adding an ion-pairing reagent to the mobile phase. spectrumchemical.comchromatographyonline.com This reagent is a large organic molecule with an ionic head group of the opposite charge to the analyte and a nonpolar tail. For the anionic this compound, a cationic ion-pairing reagent, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) hydroxide), would be selected. The nonpolar tail of the reagent adsorbs onto the nonpolar stationary phase (e.g., C8 or C18), creating a dynamic ion-exchange surface. chromatographyonline.com The analyte anions are then retained on the column through electrostatic attraction to the immobilized cationic head groups, allowing for separation based on differences in their structure and ionic interactions. shimadzu.com

Method development for a disulfonic acid involves optimizing several parameters:

Choice of Ion-Pair Reagent: The length of the alkyl chain on the reagent influences retention. Longer chains lead to stronger retention.

Concentration of Ion-Pair Reagent: Retention generally increases with reagent concentration up to a certain point, after which micelle formation in the mobile phase can cause a decrease in retention. shimadzu.com

Mobile Phase pH: The pH must be controlled to ensure both the analyte and the sulfonic acid groups are fully ionized.

Organic Modifier: The type and concentration of the organic solvent (e.g., methanol (B129727) or acetonitrile) are adjusted to fine-tune the retention time of the ion pairs. chromatographyonline.com

Spectroscopic Methods for Comprehensive Structural Analysis

Spectroscopic methods are essential for the unambiguous determination of the molecular structure of this compound. Each technique provides a unique piece of the structural puzzle, from the carbon-hydrogen framework to the specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ³³S) for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the connectivity and chemical environment of atoms.

¹H NMR: A proton NMR spectrum for this compound would reveal the arrangement of hydrogen atoms. The spectrum would be characterized by a triplet for the terminal methyl (CH₃) group, a series of complex multiplets for the methylene (B1212753) (CH₂) groups of the alkyl chain, and distinct signals for the methine (CH) and methylene (CH₂) protons at positions 1 and 2, which are deshielded due to the adjacent electron-withdrawing sulfonate groups. chemicalbook.com

¹³C NMR: A carbon-13 NMR spectrum provides information about the carbon skeleton. chemicalbook.com Each unique carbon atom in the molecule would produce a distinct signal. The carbons at positions 1 and 2, bonded directly to the sulfonate groups, would appear significantly downfield compared to the other carbons in the alkyl chain.

³³S NMR: Sulfur-33 NMR is a more specialized technique. While it could directly probe the sulfur atoms of the sulfonate groups, its application is limited by the low natural abundance of the ³³S isotope (0.76%) and the broad signals resulting from its quadrupolar nucleus.

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted values based on structure-chemical shift correlations.

| Position | Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| H-1 | -CH(SO₃H)- | 4.0 - 4.5 | Multiplet |

| H-2 | -CH₂(SO₃H)- | 3.5 - 4.0 | Multiplet |

| H-3 to H-7 | -(CH₂)₅- | 1.2 - 1.8 | Multiplet |

| H-8 | -CH₃ | 0.8 - 1.0 | Triplet |

Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted values based on structure-chemical shift correlations.

| Position | Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|---|

| C-1 | -CH(SO₃H)- | 65 - 75 |

| C-2 | -CH₂(SO₃H)- | 55 - 65 |

| C-3 to C-7 | -(CH₂)₅- | 22 - 32 |

| C-8 | -CH₃ | ~14 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Polymorph Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov

For this compound, the most prominent bands would be associated with the sulfonate (-SO₃H) groups. Key vibrations include:

S=O Asymmetric and Symmetric Stretching: Strong absorption bands typically appear in the regions of 1350-1420 cm⁻¹ and 1150-1250 cm⁻¹ in the FT-IR spectrum. rsc.org

S-O Stretching: Bands for the sulfur-oxygen single bonds are also expected in the fingerprint region.

C-S Stretching: The carbon-sulfur bond vibration typically appears as a weaker band in the 600-800 cm⁻¹ range.

The alkyl portion of the molecule would be identified by:

C-H Stretching: Bands just below 3000 cm⁻¹ corresponding to the stretching of sp³ hybridized C-H bonds.

C-H Bending: Vibrations around 1465 cm⁻¹ (scissoring) and 1375 cm⁻¹ (rocking).

These techniques are also sensitive to the solid-state form of the compound, making them useful for analyzing polymorphism, where different crystalline structures of the same molecule will produce distinct vibrational spectra.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| -SO₃H | S=O Asymmetric Stretch | 1350 - 1420 |

| -SO₃H | S=O Symmetric Stretch | 1150 - 1250 |

| C-H (alkyl) | Stretch | 2850 - 2960 |

| C-H (alkyl) | Bend (Scissoring/Rocking) | 1375 - 1465 |

| C-S | Stretch | 600 - 800 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio of an ion with extremely high accuracy (typically to several decimal places). csbsju.edu This precision allows for the determination of the elemental formula of a molecule, as the exact mass is unique to a specific combination of atoms. nih.gov For this compound (C₈H₁₈O₆S₂), HRMS can distinguish its formula from other isobaric compounds that have the same nominal mass.

Beyond exact mass determination, HRMS coupled with tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation through the analysis of fragmentation pathways. nih.gov When the ionized this compound molecule is fragmented, it breaks apart in a predictable manner. Analysis of the exact masses of these fragments helps to piece together the original structure.

Expected fragmentation pathways could include:

Neutral loss of SO₃ (79.9568 Da).

Cleavage of the C-S bonds.

Fragmentation along the alkyl carbon-carbon backbone.

By identifying these specific fragment ions, analysts can confirm the presence and location of the two sulfonate groups and the structure of the octyl chain.

Table 4: High-Resolution Mass Spectrometry Data for this compound (C₈H₁₈O₆S₂)

| Ion Type | Formula | Calculated Exact Mass (Da) |

|---|---|---|

| [M-H]⁻ (deprotonated molecule) | C₈H₁₇O₆S₂⁻ | 273.0472 |

| [M-H-SO₃]⁻ | C₈H₁₇O₃S⁻ | 193.0898 |

| [M-H-H₂SO₃]⁻ | C₈H₁₅O₃S⁻ | 191.0745 |

Elemental Analysis and Stoichiometric Determinations in Complex Matrices

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound like this compound. This method precisely measures the mass percentages of the constituent elements—carbon, hydrogen, oxygen, and sulfur. For a pure sample of this compound (C₈H₁₈O₆S₂), the theoretical elemental composition can be calculated based on its molecular weight. These theoretical values serve as a benchmark against which experimentally determined values are compared to assess the purity of the compound.

Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |

| Carbon | C | 12.011 | 8 | 96.088 | 34.54 |

| Hydrogen | H | 1.008 | 18 | 18.144 | 6.52 |

| Oxygen | O | 15.999 | 6 | 95.994 | 34.51 |

| Sulfur | S | 32.065 | 2 | 64.130 | 23.05 |

| Total | 274.256 | 100.00 |

Note: The values are calculated based on the molecular formula C₈H₁₈O₆S₂.

In practical applications, this compound may be part of a complex matrix, such as in detergent formulations or industrial wastewater. google.commedcraveonline.com Determining its stoichiometric amount in such mixtures requires more sophisticated analytical methods. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components in a mixture. sielc.comjru.edu.in For anionic compounds like sulfonic acids, ion-pair chromatography or ion-exchange chromatography are often employed. nih.gov In ion-pair chromatography, a reagent is added to the mobile phase to form a neutral ion pair with the charged analyte, allowing it to be retained and separated on a reversed-phase column.

Mass spectrometry (MS), often coupled with a chromatographic system (e.g., LC-MS), is another indispensable tool for both qualitative and quantitative analysis of organosulfur compounds in complex samples. britannica.com Mass spectrometry identifies compounds based on their mass-to-charge ratio, providing a high degree of specificity. By using appropriate calibration standards, the precise concentration of this compound in a complex matrix can be determined. For instance, in environmental samples, where surfactants might be present, these techniques can quantify the specific amount of this compound, even in the presence of other similar compounds. google.com

X-ray Diffraction Analysis for Crystalline Forms and Solid-State Conformational Studies

The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are directly related to the arrangement of atoms within the crystal. This data allows for the determination of the unit cell dimensions (the basic repeating unit of the crystal) and the space group (the set of symmetry operations that describe the crystal's structure).

Hypothetical Crystallographic Data for this compound

| Parameter | Value | Description |

| Crystal System | Monoclinic | A crystal system where the unit cell has three unequal axes, with one angle not being 90°. |

| Space Group | P2₁/c | A common space group for organic molecules, indicating specific symmetry elements. |

| a (Å) | 8.5 | Length of the 'a' axis of the unit cell. |

| b (Å) | 15.2 | Length of the 'b' axis of the unit cell. |

| c (Å) | 9.8 | Length of the 'c' axis of the unit cell. |

| α (°) | 90 | Angle between 'b' and 'c' axes. |

| β (°) | 105.5 | Angle between 'a' and 'c' axes. |

| γ (°) | 90 | Angle between 'a' and 'b' axes. |

| Volume (ų) | 1225 | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

Note: This table presents hypothetical data for illustrative purposes, based on typical values for similar organic compounds.

Such detailed structural information is crucial for understanding the physical properties of this compound and for computational modeling studies that can predict its behavior in different environments. The solid-state conformation, particularly the orientation of the two sulfonate groups relative to each other and the octyl chain, will significantly influence its surface activity and interaction with other molecules.

Theoretical and Computational Chemistry of 1,2 Octanedisulfonic Acid

Quantum Chemical Calculations of Electronic Structure, Acidity, and Reactivity

Acidity: The pKa values of 1,2-octanedisulfonic acid are expected to be very low, indicating strong acidic character. The two sulfonic acid groups are strong acids. Computational methods provide a powerful tool for predicting pKa values. routledge.comnih.gov These methods often involve calculating the Gibbs free energy of dissociation in a solvent, typically using a combination of quantum mechanics for the solute and a continuum model for the solvent. nih.govresearchgate.net For example, the isodesmic method combined with a solvation model like SMD has been used to predict pKa values with a mean absolute error of around 1.3 pKa units. acs.org Given the proximity of the two sulfonic acid groups in this compound, the pKa of the first proton dissociation would be lower (more acidic) than that of a simple alkanesulfonic acid. The second pKa value would be higher due to the electrostatic repulsion from the already present negative charge.

Reactivity: The reactivity of this compound can be predicted by analyzing its electronic structure and frontier molecular orbitals. The Fukui function, derived from DFT calculations, can identify the most probable sites for nucleophilic, electrophilic, and radical attack. nih.gov For this compound, the sulfur atoms of the sulfonate groups would be susceptible to nucleophilic attack, while the oxygen atoms could act as nucleophiles. The carbon backbone, particularly the carbons bearing the sulfonate groups, would also exhibit altered reactivity due to the strong inductive effect.

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules, including their conformational changes and interactions in solution. acs.org

For this compound, MD simulations would be crucial for understanding its conformational flexibility. The eight-carbon chain can adopt numerous conformations, and the bulky, charged sulfonate groups will significantly influence the preferred shapes. Simulations can reveal the distribution of dihedral angles along the carbon backbone and the orientation of the sulfonate groups relative to each other and the alkyl chain. In aqueous solution, the hydrophobic octyl chain and the hydrophilic disulfonate headgroup will dictate its behavior. MD simulations can model the hydration of the sulfonate groups and the hydrophobic interactions of the alkyl chain.

In the context of its use as a surfactant, MD simulations can provide insights into micelle formation. Studies on similar sulfonated surfactants have used MD to understand how the molecular structure affects aggregation and interfacial properties. rsc.org For this compound, simulations could predict the critical micelle concentration (CMC) and the structure of the resulting micelles. The presence of two adjacent sulfonate groups would likely lead to unique packing arrangements at interfaces compared to monosulfonated surfactants. researchgate.net

Density Functional Theory (DFT) Studies of Reaction Pathways and Energy Landscapes

DFT is a widely used computational method to investigate the mechanisms of chemical reactions by calculating the energies of reactants, products, and transition states. wikipedia.orgyoutube.com

For this compound, DFT could be used to explore various reaction pathways, such as its synthesis or degradation. For example, the sulfonation of alkanes can be modeled to understand the mechanism and regioselectivity. Studies on the sulfonation of aromatic compounds have used DFT to map out the energy landscape, identifying key intermediates and transition states. acs.orgnih.gov A similar approach for the synthesis of this compound would involve calculating the activation barriers for different reaction steps.

DFT can also be applied to study the degradation of this compound, for instance, by reaction with radicals in advanced oxidation processes. Research on the degradation of sulfonated polymers like sPEEK has utilized DFT to calculate the energetics of reactions with hydroxyl radicals. nih.gov This involves identifying the most likely sites of attack and the subsequent reaction pathways.

Furthermore, DFT is instrumental in studying esterification reactions of sulfonic acids. rsc.orgrsc.orgresearchgate.net Such studies for this compound could elucidate the mechanism of its reaction with alcohols, which is relevant in various industrial applications.

Computational Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and understand the properties of a molecule.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of this compound. The calculated IR spectrum would show characteristic peaks for the S=O and C-S stretching and bending vibrations. Theoretical studies on sulfonic acids have shown that DFT can predict these frequencies with good accuracy, aiding in the interpretation of experimental spectra. aip.organl.govresearchgate.netaip.org For instance, strong absorption bands for asymmetric and symmetric S=O stretching in sulfonic acids are predicted around 1200 cm⁻¹ and 1040 cm⁻¹, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are highly dependent on the electronic environment of the nuclei. libretexts.org Computational methods can predict these chemical shifts. youtube.comnih.gov For this compound, the electron-withdrawing sulfonate groups would cause a significant downfield shift for the protons and carbons on the first and second carbon atoms of the octyl chain. Empirical equations and DFT-based methods have been developed to predict ¹³C NMR chemical shifts for alkanesulfonic acids. jst.go.jp

The following table shows a hypothetical prediction of ¹³C NMR chemical shifts for this compound based on the substituent effects observed for similar compounds.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | 60-70 |

| C2 | 65-75 |

| C3 | 25-35 |

| C4 | 28-38 |

| C5 | 28-38 |

| C6 | 22-32 |

| C7 | 31-41 |

| C8 | 13-23 |

Structure-Activity Relationship (SAR) Modeling for this compound Derivatives

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. nih.gov

For derivatives of this compound, SAR and QSAR studies could be employed to design molecules with optimized properties for specific applications, such as improved surfactant performance or enhanced biological activity. acs.orgrsc.org For example, by systematically modifying the length of the alkyl chain or the position of the sulfonate groups, a QSAR model could be developed to predict properties like critical micelle concentration (CMC), surface tension, or antimicrobial activity. nih.govmedwinpublishers.com

QSAR studies on other sulfonamide and sulfonic acid derivatives have successfully identified key molecular descriptors that govern their activity. researchgate.netnih.govmdpi.com These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). A similar approach for this compound derivatives would involve calculating a range of molecular descriptors and using statistical methods to build a predictive model. This would enable the rational design of new derivatives with desired functionalities. nih.gov

Advanced Applications and Interdisciplinary Research Frontiers of 1,2 Octanedisulfonic Acid

Role in Advanced Materials Science Research

The unique molecular architecture of 1,2-octanedisulfonic acid, featuring both hydrophobic and strongly hydrophilic moieties, positions it as a promising, though not yet widely explored, component in the design and functionalization of advanced materials.

The sulfonic acid groups of this compound are highly effective Brønsted acid catalysts, a property that can be harnessed in various polymerization reactions. wikipedia.orgyoutube.com For instance, it could serve as a catalyst in acid-catalyzed polymerizations, such as the formation of polyesters or polyethers. The presence of two acidic sites could potentially enhance catalytic activity compared to monosulfonic acids.

Furthermore, polymers can be functionalized with sulfonic acid groups to impart specific properties. nus.edu.sgnih.gov Incorporating this compound into a polymer backbone could significantly increase its hydrophilicity and introduce ion-exchange capabilities. Such sulfonated polymers are crucial in the development of proton exchange membranes (PEMs) for fuel cells, where proton conductivity is a key factor. nus.edu.sg The introduction of sulfonic acid groups is a known strategy to enhance the performance of materials in such applications. acs.org

Table 1: Potential Polymer Systems Utilizing this compound

| Polymer Type | Potential Role of this compound | Anticipated Improvement |

| Polyesters | Acid catalyst in polycondensation | Enhanced reaction rates |

| Polyethers | Acid catalyst in ring-opening polymerization | Control over polymer molecular weight |

| Polystyrene | Post-polymerization sulfonation agent | Introduction of ion-exchange properties |

| Polyolefins | Grafting monomer | Increased surface energy and adhesion |

The amphiphilic nature of this compound, arising from its eight-carbon tail and two polar sulfonic acid head groups, suggests its utility as a surfactant for modifying surface properties. It could be employed to alter the wettability of surfaces, transforming hydrophobic materials into more hydrophilic ones. nih.govnih.govgoogle.com This is particularly relevant in the preparation of biocompatible surfaces or in improving the adhesion between different material layers. The presence of two sulfonic acid groups would likely lead to a strong interaction with polar surfaces and a high surface charge density. The addition of sulfonic acids can alter interfacial properties by reducing intermolecular forces between particles. taylorandfrancis.com

In the realm of microfluidics, the modification of channel surfaces is crucial for controlling fluid flow and preventing the non-specific adsorption of biomolecules. nih.govnih.gov The hydrophilic nature imparted by the sulfonic acid groups of this compound could be beneficial in creating stable, hydrophilic coatings on materials like polydimethylsiloxane (B3030410) (PDMS).

The functionalization of nanomaterials with sulfonic acid groups is a well-established strategy to improve their dispersion in polar solvents and to introduce new functionalities. acs.orgtandfonline.comnih.govnih.govresearchgate.netrsc.orgfrontiersin.orgscirp.orgnih.govrsc.org this compound could be used to modify the surface of nanoparticles, such as silica (B1680970), titania, or carbon nanotubes, through covalent bonding or physisorption. nih.govnih.gov This surface modification can prevent agglomeration and enhance the compatibility of the nanoparticles with a polymer matrix in composite materials.

Sulfonic acid-functionalized nanoparticles have shown promise as effective catalysts and in the development of novel sensors. tandfonline.comfrontiersin.org The presence of two sulfonic acid groups in this compound could lead to a higher density of active sites on the nanoparticle surface, potentially boosting catalytic efficiency.

Table 2: Potential Nanomaterials Functionalized with this compound

| Nanomaterial | Method of Functionalization | Potential Application |

| Silica Nanoparticles | Silanization with an appropriate precursor | Heterogeneous catalyst, filler for polymer composites |

| Carbon Nanotubes | Covalent attachment via surface defects | Conductive polymer composites, sensor development |

| Gold Nanoparticles | Thiol-gold self-assembly (if modified) | Biosensors, drug delivery |

| Magnetic Nanoparticles | Surface coating | Recyclable catalysts, targeted drug delivery |

Membrane-based separation is a critical technology in various industries, from water purification to gas separation. nih.govyoutube.comdtu.dk The performance of separation membranes can be significantly enhanced by surface functionalization. uni-due.de The incorporation of sulfonic acid groups into a membrane can increase its hydrophilicity, which is often desirable for aqueous separations, and can introduce ion-exchange properties for the selective separation of charged species. uni-due.denih.gov

This compound could be used to modify existing membranes or as a component in the synthesis of new membrane materials. For instance, it could be used to functionalize the surface of ultrafiltration membranes to create a negatively charged layer, thereby enabling nanofiltration-like properties. uni-due.de The bifunctional nature of this compound might allow for cross-linking within the membrane structure, potentially improving its mechanical stability and selectivity.

Contributions to Catalysis Research

The strong Brønsted acidity of sulfonic acids makes them valuable catalysts in a wide range of organic reactions. wikipedia.orgmdpi.com The bifunctional nature of this compound, with two acidic sites in close proximity, presents intriguing possibilities for both heterogeneous and homogeneous catalysis. chinesechemsoc.orgtechniques-ingenieur.fr

As a homogeneous catalyst, this compound would be soluble in polar solvents and could be used in reactions such as esterification, hydrolysis, and alkylation. wikipedia.orgnih.gov The presence of two sulfonic acid groups could lead to enhanced catalytic activity through a cooperative effect or by enabling novel reaction pathways. chinesechemsoc.org

For heterogeneous catalysis, this compound could be immobilized on a solid support, such as silica, alumina, or a polymer resin. mdpi.comnih.govresearchgate.netstarbons.comrsc.org This would combine the advantages of a strong acid catalyst with the ease of separation and recyclability of a heterogeneous system. mdpi.com The resulting solid acid catalyst could be employed in a variety of industrial processes, contributing to greener and more sustainable chemical synthesis. mdpi.com The bifunctional nature of the immobilized acid could be particularly beneficial in reactions requiring two adjacent acidic sites. nih.gov

Table 3: Potential Catalytic Applications of this compound

| Catalysis Type | Reaction Type | Potential Advantage |

| Homogeneous | Esterification | High activity due to strong acidity |

| Homogeneous | Fructose dehydration to HMF | Bifunctional catalysis may enhance selectivity nih.gov |

| Heterogeneous | Alkylation | Recyclable and reusable catalyst |

| Heterogeneous | Dimerization of anilines | Metal-free, clean oxidation process rsc.org |

Acidic Catalysis and Proton Transfer Mechanisms in Organic Transformations

The presence of two sulfonic acid groups (–SO₃H) makes this compound a strong Brønsted acid. ontosight.ai The pKa values for its two sulfonic acid groups are reported to be 0.71 and 1.94, indicating strong acidic character. ontosight.ai This inherent acidity enables it to function as an effective catalyst in a variety of organic transformations that are acid-mediated. Alkanesulfonic acids are known to efficiently catalyze reactions such as esterification. thieme-connect.de

Proton Transfer in Catalysis: The catalytic cycle of this compound would involve the donation of a proton (H⁺) to a substrate, thereby activating it for subsequent reaction. This proton transfer is a fundamental step in acid catalysis. mdpi.com For example, in an esterification reaction between a carboxylic acid and an alcohol, the sulfonic acid protonates the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of water to form the ester and regenerate the acid catalyst.

The dual sulfonic acid groups on a single molecule could potentially offer unique catalytic activity or stability compared to monosulfonated analogs. The proximity of the two acidic sites might influence the local reaction environment and the stability of reaction intermediates. Furthermore, the eight-carbon chain provides lipophilic character, which could be advantageous for reactions occurring in less polar media, allowing the catalyst to better interact with organic substrates.

Table 1: Hypothetical Catalytic Applications of this compound

| Organic Transformation | Role of this compound | Mechanism Highlights |

|---|---|---|

| Esterification | Brønsted Acid Catalyst | Protonation of the carboxylic acid carbonyl group, facilitating nucleophilic attack by alcohol. |

| Hydrolysis of Esters/Amides | Brønsted Acid Catalyst | Protonation of the ester or amide carbonyl, followed by nucleophilic attack by water. |

| Pechmann Condensation | Acid Catalyst and Condensing Agent | Catalyzes the condensation of phenols with β-ketoesters to form coumarins. mdpi.com |

| Alkylation Reactions | Brønsted Acid Catalyst | Protonation of alkenes to form carbocation intermediates for reaction with aromatic compounds. |

Application in Chemical Separations and Purification Processes Research

Development of Ion Exchange Resins and Adsorbents

Strongly acidic cation exchange resins commonly utilize sulfonic acid groups (–SO₃H) as the active sites for ion exchange. ecfr.gov These resins are effective across the entire pH range (0–14) for applications like water softening and purification. ecfr.govnih.gov

This compound could serve as a functional monomer or a surface-grafting agent in the synthesis of novel ion exchange materials. By incorporating this molecule into a polymer backbone (e.g., polystyrene-divinylbenzene), a resin with a high density of strong acid exchange sites could be created.

Key Structural Features and Their Impact:

Two Sulfonic Acid Groups: The presence of two sulfonic acid groups on each octyl unit would lead to a high theoretical ion exchange capacity. This could be particularly useful for removing polyvalent metal cations from aqueous solutions. nih.gov

Vicinal Arrangement: The adjacent (vicinal) positioning of the sulfonic acid groups might impart unique chelation properties, potentially leading to higher selectivity for certain metal ions compared to resins with randomly distributed or single sulfonic acid sites.

Octyl Chain: The C8 alkyl chain introduces significant hydrophobic character to the resin. This could enhance the adsorption of organic cations or metal complexes with organic ligands from aqueous streams.

Table 2: Projected Properties of an Ion Exchange Resin Based on this compound

| Property | Anticipated Characteristic | Rationale |

|---|---|---|

| Resin Type | Strong Acid Cation Exchanger | Based on the sulfonic acid functional groups. Current time information in Bangalore, IN. |

| Exchange Capacity | High | Two exchange sites per monomer unit. |

| Operating pH Range | Wide (0-14) | Characteristic of sulfonic acid-based resins. ecfr.gov |

| Selectivity | Potentially enhanced for specific multivalent cations | Chelating effect of vicinal sulfonic acid groups. |

| Matrix Polarity | Mixed (Hydrophobic/Hydrophilic) | Contribution from the C8 alkyl chain and the polar sulfonic acid groups. |

Reagents for Analytical Derivatization in Complex Chemical and Environmental Samples

In analytical chemistry, derivatization is a technique used to alter an analyte to make it more suitable for separation or detection. organic-chemistry.org While sulfonic acids are not typically used as derivatizing "tags" themselves, they play a crucial role in chromatography as ion-pairing reagents.

The more probable application for this compound in this context is as an ion-pairing reagent in reversed-phase high-performance liquid chromatography (HPLC). Its close relative, 1-octanesulfonic acid, is widely used for this purpose. rsc.org In this technique, the sulfonic acid is added to the mobile phase. Its anionic sulfonate heads pair with cationic analytes, while its hydrophobic alkyl tail interacts with the nonpolar stationary phase. This process increases the retention of otherwise poorly retained charged analytes, allowing for their effective separation.

The divalency of this compound could offer novel separation capabilities, potentially interacting with two separate singly-charged analytes or a single doubly-charged analyte, thereby modifying chromatographic selectivity in complex mixtures.

Research in Industrial Chemical Processes Optimization

Process Intensification and Efficiency Studies for Specialty Chemical Production

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing technologies. A key strategy is the use of heterogeneous catalysts that can be easily separated from the reaction mixture and recycled.

Research in this area could explore the immobilization of this compound onto a solid support, such as silica or a polymer resin. Grafting sulfonic acid groups onto supports has been shown to enhance surface Brønsted acidity and catalytic activity. govinfo.gov Such a supported catalyst would combine the strong acidity of the vicinal disulfonic acid groups with the practical advantages of a solid catalyst.

Potential Advantages in Process Intensification:

Simplified Separation: The solid catalyst can be easily removed by filtration, eliminating the need for complex and energy-intensive distillation or extraction processes.

Catalyst Reusability: The ability to recover and reuse the catalyst reduces waste and lowers operational costs, contributing to a more sustainable process. Current time information in Bangalore, IN.

Flow Chemistry: Supported catalysts are ideal for use in continuous flow reactors, which offer superior heat and mass transfer, precise control over reaction conditions, and enhanced safety compared to batch reactors.

Development as a Component in Non-Fluorinated Alternatives for Industrial Applications

Per- and polyfluoroalkyl substances (PFAS), such as perfluorooctane (B1214571) sulfonic acid (PFOS), have been widely used in industrial applications due to their unique surfactant properties and chemical stability. However, their environmental persistence and toxicity have prompted a search for viable alternatives.

This compound represents a class of non-fluorinated, hydrocarbon-based surfactants with strong acidic properties. Its amphiphilic nature—a hydrophobic octyl tail and a highly polar head with two sulfonic acid groups—could allow it to function as a substitute for PFOS in specific applications, such as:

Acidic Cleaning and Etching Solutions: In the electronics industry, PFOS has been used in etchant formulations. The strong acidity and surfactant properties of this compound could make it a candidate for these solutions. govinfo.gov

Industrial Surfactants: It could be used in formulations where high acidity and surface activity are required in aqueous systems.

Federal regulations have noted this compound as a component in sanitizing solutions for food-processing equipment, indicating its utility in formulations requiring specific chemical properties. nih.govgovinfo.gov Further research would be necessary to evaluate its performance and stability relative to PFOS in demanding industrial environments.

Electrochemical Applications Research

The exploration of novel organic compounds for electrochemical applications is a rapidly advancing field. However, based on a thorough review of existing literature, this compound has not yet been a subject of this research.

Evaluation as Electrolyte Components in Advanced Energy Storage Systems

There is currently no research data available on the evaluation of this compound as an electrolyte component in advanced energy storage systems such as lithium-ion, sodium-ion, or other next-generation batteries. The potential for its use in this capacity remains an open question for the scientific community. Future research could explore its ionic conductivity, electrochemical stability window, and compatibility with various electrode materials. Such studies would be foundational in determining its viability for energy storage applications.

Studies on Corrosion Inhibition Mechanisms

Similarly, there are no published studies on the corrosion inhibition mechanisms of this compound. While other organic sulfur-containing compounds have been investigated as corrosion inhibitors, the specific interactions of this compound with metal surfaces have not been explored. Research in this area would need to investigate its adsorption properties on different metals, its ability to form protective films, and its effectiveness in various corrosive environments.

Future Perspectives and Grand Challenges in 1,2 Octanedisulfonic Acid Research

Identification of Unexplored Synthetic Routes and Generation of Novel Structural Diversity

A primary challenge in the study of 1,2-octanedisulfonic acid is the limited number of established synthetic pathways. Traditional sulfonation methods often lack the required selectivity for producing vicinal disulfonic acids without significant side products. numberanalytics.com Future research must focus on developing novel, efficient, and regioselective synthetic strategies.

Unexplored Synthetic Routes:

Direct Dioxygenation/Sulfonation of Alkenes: A promising but challenging route involves the direct conversion of 1-octene (B94956). This could conceptually be achieved through a multi-step, one-pot reaction involving initial dihydroxylation to form 1,2-octanediol, followed by a novel, direct sulfonation of the diol.

Sulfonylation of Epoxides: The ring-opening of 1,2-epoxyoctane (B1223023) with a sulfite (B76179) or bisulfite nucleophile could provide a direct route to the corresponding sulfonate, which can then be oxidized. This approach could offer better control over the vicinal functionalization.

Thiol-Ene Radical Addition: A radical-based approach involving the addition of a sulfur-containing radical to an octenyl precursor bearing a sulfonic acid group could be another innovative pathway.

Generation of Novel Structural Diversity: The true potential of this compound lies in the ability to create a diverse library of derivatives. By introducing additional functional groups onto the octyl backbone, a wide range of properties can be targeted. For instance, the introduction of hydroxyl, amino, or fluoro groups could dramatically alter the compound's solubility, chelating ability, and thermal stability. Crafting these multifunctional molecules will require the development of orthogonal protection and deprotection strategies compatible with the highly acidic sulfonate groups.

A comparative table of potential synthetic strategies highlights the challenges and opportunities:

| Synthetic Strategy | Potential Precursor | Key Challenges | Opportunities for Innovation |

| Direct Sulfonation | 1-Octene | Low regioselectivity, harsh reaction conditions, potential for charring. | Development of novel, selective sulfonation catalysts. |

| Epoxide Ring-Opening | 1,2-Epoxyoctane | Control of regioselectivity in the ring-opening step, subsequent oxidation. | Use of chiral catalysts for asymmetric synthesis. |

| Oxidation of Vicinal Dithiols | 1,2-Octanedithiol (B13792572) | Handling of odorous and easily oxidized dithiols, achieving complete oxidation. | Green oxidation methods using H₂O₂ or O₂. |

| Addition to Unsaturated Sulfonates | Oct-1-ene-2-sulfonic acid | Synthesis of the unsaturated precursor, control of addition regiochemistry. | Michael addition strategies with sulfur nucleophiles. |

Development of Advanced Characterization Techniques for Complex Systems Involving Disulfonic Acids

Characterizing this compound and its derivatives, particularly within complex matrices, presents a significant analytical challenge. The high polarity, low volatility, and strong acidity of disulfonic acids necessitate the development and refinement of specialized analytical techniques. acs.org

Future research should focus on:

High-Resolution Mass Spectrometry (MS): While mass spectrometry of sulfonic acids is established, vicinal disulfonic acids can exhibit complex fragmentation patterns. researchgate.net Developing soft ionization techniques, such as electrospray ionization (ESI) coupled with ion-trap MS, can provide detailed structural information and help in identifying isomers. researchgate.net Methods for derivatizing the sulfonic acid groups into less polar esters could also facilitate analysis by gas chromatography-mass spectrometry (GC-MS). acs.org

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: While 1H NMR can provide basic structural information, more advanced techniques are needed. chemicalbook.comresearchgate.netresearchgate.netchemicalbook.com Two-dimensional NMR techniques (COSY, HSQC, HMBC) will be crucial for unambiguously assigning the protons and carbons in complex derivatives of this compound. Furthermore, studying the impact of the two sulfonic acid groups on the chemical shifts of the alkyl chain can provide insights into their conformational preferences in solution.

Synchrotron-Based Techniques: For solid-state applications or when the compound is part of a larger assembly (e.g., a polymer or nanoparticle surface), techniques like X-ray absorption fine structure (XAFS) and grazing-incidence wide-angle X-ray scattering (GIWAXS) can provide critical information on local coordination and long-range order. gatech.eduuniv-grenoble-alpes.fr

Surface-Enhanced Raman Spectroscopy (SERS): For studying the adsorption and interaction of this compound on surfaces, SERS offers the potential for high sensitivity, even down to the single-molecule level. frontiersin.org

Integration of Predictive Modeling for Rational Design and Accelerated Discovery of New Functionalities

The experimental exploration of all possible derivatives of this compound is impractical. Computational modeling offers a powerful tool to predict the properties of hypothetical molecules, thereby guiding synthetic efforts toward the most promising candidates. nih.gov

Key areas for future development include:

Quantitative Structure-Property Relationship (QSPR) Models: By building databases of experimentally determined properties for a range of disulfonic acids, QSPR models can be developed to predict properties like critical micelle concentration (CMC), surface tension, and chelating strength. rsc.orgmdpi.com

Machine Learning and Graph Neural Networks (GNNs): Recent advances in machine learning, particularly GNNs, have shown great promise in predicting molecular properties directly from their structure, even for complex surfactants. digitellinc.comarxiv.org Training a GNN model on a dataset of sulfonic acids could enable the rapid virtual screening of thousands of potential this compound derivatives for desired functionalities.